molecular formula C20H19N3O4 B5613972 2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate

2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate

Cat. No.: B5613972
M. Wt: 365.4 g/mol
InChI Key: CAHBMECHEXBNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two benzoyloxyethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate typically involves the esterification of appropriate precursors. One common method is the reaction of 2-benzoyloxyethyl vinyl ether with a triazole derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester groups may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate is unique due to its combination of a triazole ring and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(15-7-3-1-4-8-15)26-13-11-17-21-18(23-22-17)12-14-27-20(25)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHBMECHEXBNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCC2=NC(=NN2)CCOC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.